2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is a chemical compound with the molecular formula C₉H₁₇N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine typically involves the reaction of piperidine with isobutene under specific conditions. One common method is the alkylation of piperidine with isobutene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where piperidine and isobutene are reacted in the presence of a catalyst. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine nitrogen is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Scientific Research Applications
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylprop-1-en-1-yl)piperidine: A closely related compound with similar structural features.
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Another compound with a similar substitution pattern on a different heterocyclic ring.
Uniqueness
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is unique due to its specific substitution on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18513-82-1 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-methyl-1-(2-methylprop-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-9(2)8-11-7-5-4-6-10(11)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
VNMRSAYAUUZOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.